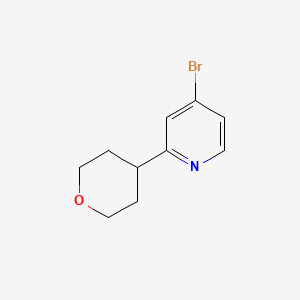

4-溴-2-(氧杂-4-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-Bromo-2-(oxan-4-yl)pyridine" is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse applications in organic synthesis, medicinal chemistry, and material science. Pyridine derivatives are known for their utility as building blocks in the synthesis of various complex molecules. They often exhibit interesting chemical, physical, and biological properties, making them valuable in different scientific domains.

Synthesis Analysis

The synthesis of brominated pyridine derivatives typically involves carbon-carbon coupling reactions, as demonstrated in the synthesis of related compounds like 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . These compounds were synthesized using carbon-carbon coupling techniques and characterized by X-ray diffraction (XRD) and spectroscopic methods. Another relevant synthesis approach is the "halogen dance" reaction, which was used to synthesize 2-bromo-4-iodopyridine from 2-bromopyridine, followed by one-pot reactions to obtain various disubstituted pyridines . These methods highlight the versatility and creativity in the synthesis of brominated pyridine derivatives.

Molecular Structure Analysis

The molecular structure of brominated pyridines can be elucidated using single-crystal X-ray diffraction (XRD) and optimized using density functional theory (DFT) calculations. For instance, the structure of a pyridin-2-ylboron derivative was determined and compared with its regioisomer, revealing differences in the orientation of substituent groups and bond angles, which influence the compound's stability and reactivity . Similarly, the molecular structures of 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and its metal complexes were confirmed by XRD, showing octahedral coordination around the metal atoms .

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives can be studied through various chemical reactions. For example, the chemical reactivity of the pyridin-2-ylboron derivatives was indicated by mapping the molecular electrostatic potential (MEP) over their stabilized geometries . The MEP analysis helps in understanding the sites of electrophilic and nucleophilic attack. Additionally, the bioactivity of certain brominated pyridines has been confirmed experimentally, suggesting potential applications in the development of antimicrobial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be characterized using spectroscopic techniques such as FT-IR, UV-Vis, and NMR. Computational studies, including DFT and time-dependent DFT (TD-DFT), are employed to predict vibrational frequencies, electronic transitions, and non-linear optical (NLO) properties . These studies provide insights into the electronic structure and potential applications of these compounds. For instance, the NLO properties of 5-Bromo-2-(trifluoromethyl)pyridine were found to be significant, suggesting its use in optical materials .

科学研究应用

合成方法和应用

- 一项研究描述了钯催化的铃木交叉偶联反应,合成了系列新型吡啶衍生物,展示了吡啶基化合物在生产新型材料中的效用,由于其独特的结构特性,这些材料在液晶和手性掺杂剂中具有潜在的应用。密度泛函理论 (DFT) 研究突出了该类应用的反应途径和候选物质,某些衍生物显示出显著的抗血栓和生物膜抑制活性 (Gulraiz Ahmad 等,2017 年)。

生物活性

- 由 2-溴-4-(吡咯烷-1-基)吡啶-3-腈合成的新型 4-吡咯烷-3-氰基吡啶衍生物对一系列细菌表现出相当大的抗菌活性,表明溴代吡啶在开发新型抗菌剂中具有潜力 (A. Bogdanowicz 等,2013 年)。

材料科学与化学

- 开发用于时间分辨荧光免疫分析的新型双功能螯合中间体表明,溴代吡啶衍生物与改善诊断分析相关,通过改进的螯合剂增强诊断分析,有助于生化检测方法的进步 (庞丽华,2009 年)。

化学合成进展

- 对 2,4-二取代吡啶合成的研究,包括通过卤素交换生成 2-溴-4-碘吡啶的方法,强调了吡啶衍生物在构建复杂有机分子中的多功能性和战略重要性。此类方法促进了化合物生成,以便进一步进行药物和材料科学研究 (段新芳等,2004 年)。

属性

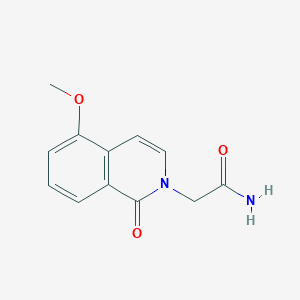

IUPAC Name |

4-bromo-2-(oxan-4-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNOLLRJEWMQSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(oxan-4-yl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2518323.png)

![6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline](/img/structure/B2518326.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)

![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)

![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)